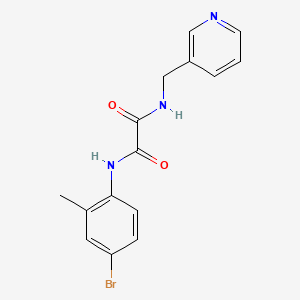![molecular formula C14H23Cl2NO3 B4387002 3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4387002.png)
3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride
描述
3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride is a compound that is commonly used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 305.23 g/mol.
作用机制
The mechanism of action of 3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride involves the inhibition of PKC activity. The compound binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This inhibition of PKC activity has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride are dependent on the specific cellular context and the level of PKC inhibition. In cancer cells, PKC inhibition has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In other cell types, PKC inhibition has been shown to affect cellular differentiation and survival.
实验室实验的优点和局限性
One advantage of using 3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride in lab experiments is its high specificity for PKC inhibition. This specificity allows for precise control over PKC activity, enabling researchers to investigate the specific role of PKC in various cellular processes. However, one limitation of using the compound is its potential off-target effects. As with any tool compound, it is important to carefully control for potential off-target effects and to use appropriate controls in experiments.
未来方向
There are many future directions for research involving 3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride. One potential direction is to investigate the role of PKC in various disease states, such as cancer, diabetes, and cardiovascular disease. Another potential direction is to develop more selective PKC inhibitors that are specific to individual PKC isoforms. Additionally, the compound could be used in combination with other targeted therapies to enhance their efficacy and improve patient outcomes.
Conclusion
In conclusion, 3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride is a valuable tool compound in scientific research due to its unique properties and specificity for PKC inhibition. Its synthesis method has been optimized for high yield and purity, making it a reliable compound for use in lab experiments. The compound has a wide range of scientific research applications and has the potential to be used in future research investigating the role of PKC in various disease states.
科学研究应用
3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride has a wide range of scientific research applications. It has been used as a tool compound for studying the role of protein kinase C (PKC) in various cellular processes. PKC is a family of enzymes that plays a critical role in regulating cellular signaling pathways. The compound has also been used in studies investigating the effects of PKC inhibition on cancer cell growth and proliferation.
属性
IUPAC Name |
3-[(2-chloro-4,5-diethoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.ClH/c1-3-18-13-8-11(10-16-6-5-7-17)12(15)9-14(13)19-4-2;/h8-9,16-17H,3-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKUCRCKLBQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNCCCO)Cl)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B4386950.png)


![ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4386970.png)
![6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4386976.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4386984.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386998.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4387004.png)
![2,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387009.png)

![(2-methoxyethyl){3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amine hydrochloride](/img/structure/B4387019.png)
![4-ethoxy-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387028.png)